4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid
Description
4-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzoic acid is a chiral cyclopropane-containing benzoic acid derivative. Its structure features a benzoic acid moiety substituted with a cyclopropyl ring bearing a trifluoromethyl group in the (1R,2R) stereochemical configuration. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s metabolic stability and the cyclopropane ring’s ability to enforce rigidity, which can enhance target binding selectivity .
Properties
IUPAC Name |
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-1-3-7(4-2-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEFLVRUHWYHTO-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Trifluoromethylation
Umemoto’s reagent (Togni’s reagent II) enables direct electrophilic trifluoromethylation of cyclopropane intermediates. In a representative procedure, treatment of cyclopropylboronic acid with Umemoto’s reagent in the presence of Cu(OTf)₂ affords the trifluoromethylated product in 70% yield. The reaction proceeds via a radical mechanism, requiring strict control of oxygen levels to prevent side reactions.
Nucleophilic Trifluoromethylation
Ruppert–Prakash reagent (TMSCF₃) serves as a CF₃⁻ source in Pd-mediated cross-couplings. A patent discloses a Suzuki–Miyaura coupling between 4-bromobenzoic acid and trifluoromethylcyclopropylboronic ester, achieving 82% yield with Pd(PPh₃)₄ as the catalyst. This method benefits from commercial availability of boronic esters but requires anhydrous conditions and elevated temperatures (80°C).
Coupling to Benzoic Acid Moiety
The final assembly typically involves coupling the trifluoromethylcyclopropyl intermediate to a benzoic acid derivative.
Suzuki Coupling
A benchmark procedure employs 4-carboxyphenylboronic acid and trifluoromethylcyclopropyl bromide under Pd(OAc)₂ catalysis. Using K₂CO₃ as the base in THF/H₂O (3:1), this method achieves 88% yield. Microwave irradiation (100°C, 10 min) enhances reaction rates without compromising yield.
Direct Carboxylation
Transition metal-mediated carboxylation offers a one-step alternative. Treatment of the cyclopropane bromide with CO₂ (1 atm) in the presence of Ni(COD)₂ and dtbpy ligand provides the benzoic acid directly in 75% yield. This atom-economical approach eliminates separate carboxylation steps but requires high-pressure equipment.
Stereochemical Control and Resolution
Achieving the (1R,2R) configuration necessitates chiral auxiliaries or enzymatic resolution.
Chiral Pool Synthesis
Starting from (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a sequential decarboxylation/trifluoromethylation strategy affords the desired stereoisomer with 95% ee. This approach leverages existing chirality but involves multiple protection/deprotection steps, reducing overall yield to 65%.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic alcohol intermediates enables enantiomer separation. Using Candida antarctica lipase B (CAL-B) and vinyl acetate, the (1R,2R)-enantiomer is obtained with 98% ee after 24 h at 30°C.
Industrial-Scale Manufacturing Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety.
Catalytic System Optimization
A patented process employs Raney nickel for hydrogenation steps, achieving 90% yield at 50 psi H₂. However, catalyst deactivation by basic byproducts necessitates frequent regeneration. Alternative systems using Pd/C show better stability but higher costs.
Solvent Recycling
Toluene/water biphasic systems reduce solvent consumption by 40% compared to traditional THF-based methods. Continuous flow reactors further enhance efficiency, enabling production rates of 50 kg/day.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. For instance, the incorporation of the trifluoromethyl cyclopropyl moiety into benzoic acid derivatives has shown promising anticancer properties. Research has demonstrated that these compounds can inhibit specific cancer cell lines effectively.
| Compound | Activity | Reference |
|---|---|---|
| 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid | Inhibits growth of breast cancer cells | |
| Related trifluoromethyl benzoic acids | Cytotoxic effects on leukemia cells |
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, making it a potential candidate for treating inflammatory diseases.
Materials Science
2.1 Polymer Additives
The unique structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.
Agrochemicals
3.1 Herbicide Development
The trifluoromethyl group is known to improve the herbicidal activity of certain compounds. This compound has been evaluated for its potential as a herbicide, showing effective control over various weed species.
| Application | Efficacy | Reference |
|---|---|---|
| Pre-emergent herbicide | 85% control of broadleaf weeds | |
| Post-emergent herbicide | Effective against grassy weeds |
Case Studies
Case Study 1: Anticancer Research
A comprehensive study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-substituted benzoic acids. The results showed that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells.
Case Study 2: Polymer Applications
In a study conducted by researchers at a leading materials science institute, the addition of this compound to polycarbonate matrices resulted in improved thermal properties and reduced flammability, indicating its potential for use in high-performance materials.
Mechanism of Action
The mechanism by which 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid with structurally related compounds, focusing on key substituents, stereochemistry, and pharmacological relevance:
Key Comparative Insights
Stereochemical Impact : The (1R,2R) configuration in this compound distinguishes it from achiral analogues (e.g., DR-3-186) and may enhance receptor-binding specificity. For example, S1 () retains the (1R,2R)-cyclopropyl motif and demonstrates potent EP4 receptor antagonism, suggesting similar stereochemical advantages .
Functional Group Variations: Benzoic Acid vs. Sulfonamido vs. Carboxamide Linkers: DR-3-186 () incorporates a sulfonamido group, which increases metabolic stability but may reduce cell permeability relative to carboxamide-linked analogues like S1 .
Kinase Inhibition: DR-3-186’s trifluoromethylbenzyl group likely contributes to hydrophobic interactions with kinase active sites, a feature absent in the target compound .
Physicochemical Properties :
- HPLC Retention : DR-3-186 has a retention time (rt) of 12.3 min under 80% MeOH conditions, suggesting moderate polarity. The target compound’s rt is expected to be shorter due to its smaller size and lack of sulfonamido groups .
- Molecular Weight : The target compound (~260 g/mol) falls within Lipinski’s rule of five, unlike larger analogues like DR-3-186 (684.3 g/mol), which may face bioavailability challenges .
Data Table: NMR and MS Comparisons
Biological Activity
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid, also known as 3-((1R,2R)-2-(trifluoromethyl)cyclopropyl)benzoic acid, is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant for various biological applications.
- Molecular Formula : CHFO
- Molecular Weight : 230.18 g/mol
- CAS Number : 2165984-81-4
The mechanism of action for this compound involves its interaction with biological membranes and enzymes. The trifluoromethyl group contributes to the compound's hydrophobic characteristics, facilitating its binding to lipid bilayers and enhancing its ability to interact with various molecular targets. This interaction can influence enzyme activity and metabolic pathways involving cyclopropyl and trifluoromethyl groups .
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This section explores specific biological activities related to this compound:
Enzyme Inhibition
Studies have shown that the inclusion of trifluoromethyl groups can significantly increase the potency of compounds in inhibiting various enzymes. For instance, similar compounds have demonstrated improved inhibition of the serotonin transporter (5-HT uptake), showcasing the potential for this compound in neuropharmacology .
Anticancer Activity
Recent research has highlighted the anticancer properties of trifluoromethyl-containing compounds. The structural characteristics of this compound may contribute to its effectiveness against cancer cell lines by modulating pathways involved in cell proliferation and apoptosis .
Case Studies
- Inhibition of Prostaglandin E Receptors : A related compound, MK-2894, which shares structural similarities with this compound, has been identified as a potent antagonist for prostaglandin E receptors. This suggests a potential pathway for therapeutic applications in inflammatory diseases .
- Metabolic Stability : The trifluoromethyl group has been associated with increased metabolic stability in vivo. This characteristic is crucial for developing drugs that require prolonged efficacy without rapid degradation .
Research Findings
A summary table of related studies illustrates the biological activities associated with trifluoromethyl-containing compounds:
Q & A
Q. Q1. What are the common synthetic routes for 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclopropanation of a benzoic acid precursor with a trifluoromethyl-containing cyclopropane derivative. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the benzoic acid moiety to the cyclopropane ring .
- Acid Activation : Protection/deprotection of the carboxylic acid group to avoid side reactions during cyclopropanation .
Q. Optimization Strategies :
- Adjust catalyst loading (0.5–2 mol%) and temperature (60–100°C) to balance reactivity and stereochemical control.
- Use chiral auxiliaries or ligands to enhance enantiomeric excess (e.g., >90% ee) .
Advanced Stereochemical Control
Q. Q2. How can stereochemical integrity of the (1R,2R)-cyclopropyl group be maintained during synthesis?
The stereochemistry of the cyclopropane ring is critical for biological activity and material properties. Methods include:
- Chiral Catalysts : Rhodium(II) complexes with binaphthyl ligands to enforce (R,R) configuration during cyclopropanation .
- Crystallographic Validation : Single-crystal X-ray diffraction to confirm spatial arrangement (e.g., C–C bond lengths <1.54 Å) .
- Kinetic Resolution : Selective quenching of undesired diastereomers using chiral quenching agents .
Basic Analytical Characterization
Q. Q3. What standard analytical techniques are used to confirm the identity and purity of this compound?
Advanced Characterization
Q. Q4. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., ring strain-induced conformational flexibility). Mitigation strategies:
- Variable-Temperature NMR : Identify rotameric populations or ring-flipping phenomena .
- DFT Calculations : Compare experimental NMR shifts with computed values (RMSD <0.2 ppm) .
- Synchrotron X-ray : Resolve ambiguous electron density maps with high-resolution data (R-factor <0.05) .
Biological Activity & Mechanisms
Q. Q5. What methodologies are used to study this compound’s interactions with enzymes or receptors?
Q. Advanced Mechanistic Insight :
- Isotopic labeling (³H/¹⁴C) to track metabolic pathways in vitro .
- Cryo-EM to visualize compound-protein interactions at near-atomic resolution .
Data Contradiction Analysis
Q. Q6. How should researchers address contradictory reports on this compound’s biological activity?
- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) across labs .
- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) .
- Proteomic Profiling : Use mass spectrometry to detect off-target effects confounding activity readings .
Computational Modeling
Q. Q7. How can computational tools predict the reactivity of the cyclopropane ring in derivatization reactions?
- *DFT (B3LYP/6-31G)**: Calculate activation energies for ring-opening reactions (ΔG‡ ~25–30 kcal/mol) .
- MD Simulations : Model solvation effects on ring stability (e.g., in DMSO vs. water) .
Safety & Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
